molecular formula C16H18ClNO2 B1528250 Benzyl 3-amino-2-phenylpropanoate hydrochloride CAS No. 1803584-36-2

Benzyl 3-amino-2-phenylpropanoate hydrochloride

Cat. No.: B1528250
CAS No.: 1803584-36-2
M. Wt: 291.77 g/mol
InChI Key: JJJARRYOIJJCTH-UHFFFAOYSA-N
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Description

Benzyl 3-amino-2-phenylpropanoate hydrochloride: is a chemical compound with the molecular formula C₁₆H₁₇NO₂·HCl. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of benzyl chloride with 3-amino-2-phenylpropanoic acid in the presence of a base such as triethylamine.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form benzyl 3-amino-2-phenylpropanoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium cyanide or ammonia.

Major Products Formed:

  • Oxidation: Benzyl 3-amino-2-phenylpropanoic acid.

  • Reduction: 3-amino-2-phenylpropanoic acid.

  • Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: It serves as a substrate in enzymatic studies and protein labeling. Medicine: Investigated for its potential therapeutic properties, including its role in neurochemical research. Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism involves binding to specific sites, leading to modulation of biochemical pathways. The exact pathways and targets depend on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

  • Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride: A structural analog with a methyl group instead of a benzyl group.

  • L-Phenylalanine methyl ester hydrochloride: Another phenylalanine derivative with a different ester group.

Uniqueness: Benzyl 3-amino-2-phenylpropanoate hydrochloride is unique due to its specific benzyl group, which influences its reactivity and applications compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

benzyl 3-amino-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-11-15(14-9-5-2-6-10-14)16(18)19-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJARRYOIJJCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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